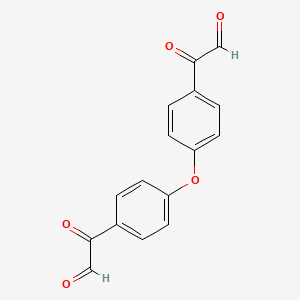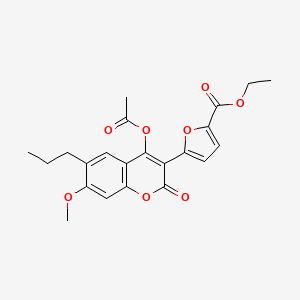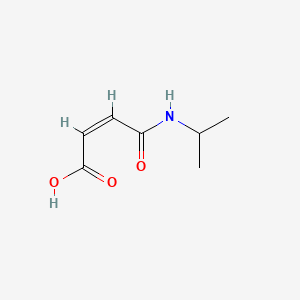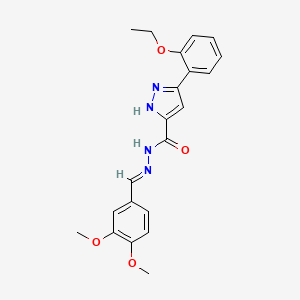
2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) is an organic compound with the molecular formula C16H10O5 It is characterized by the presence of two oxoacetaldehyde groups attached to a central oxydibenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) typically involves the reaction of benzaldehyde derivatives with appropriate reagents under controlled conditions. One common method involves the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2’-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) involves its interaction with various molecular targets and pathways. The oxo groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Oxydibenzene-4,1-diyl)bis(1H-benzimidazole): Similar structure but with benzimidazole groups instead of oxoacetaldehyde.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Contains oxadiazole rings and nitro groups, offering different reactivity and applications.
Uniqueness
2,2’-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) is unique due to its specific combination of oxoacetaldehyde groups and an oxydibenzene core. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2489-92-1 |
|---|---|
Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-[4-(4-oxaldehydoylphenoxy)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C16H10O5/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-10H |
InChI Key |
UMKLLTDPOCJBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)OC2=CC=C(C=C2)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11980862.png)
![5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11980869.png)
![N-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11980873.png)



![(5E)-2-(4-ethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980904.png)

![5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980915.png)


